An In-depth Technical Guide to the Chemical Structure and Properties of 2-(2-Methyl-6-nitrophenyl)acetaldehyde
An In-depth Technical Guide to the Chemical Structure and Properties of 2-(2-Methyl-6-nitrophenyl)acetaldehyde
A Note on the Subject Compound: Publicly available scientific literature and chemical databases contain limited specific information on 2-(2-Methyl-6-nitrophenyl)acetaldehyde. This guide has been constructed by leveraging detailed data from structurally similar and commercially available analogs, primarily 2-(2-Nitrophenyl)acetaldehyde and 2-Methyl-6-nitrobenzaldehyde . The principles of organic chemistry allow for informed extrapolation of the probable characteristics and reactivity of the target compound from these closely related structures. All data derived from analogs will be clearly indicated.
Introduction: A Molecule of Synthetic Potential
2-(2-Methyl-6-nitrophenyl)acetaldehyde is an aromatic aldehyde with a unique substitution pattern that suggests significant potential as an intermediate in organic synthesis, particularly in the development of novel heterocyclic compounds and other complex molecular architectures. The presence of a reactive aldehyde group, a sterically influential methyl group, and an electron-withdrawing nitro group on the phenyl ring creates a distinct electronic and steric environment. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of its inferred chemical structure, properties, and reactivity, grounded in the established chemistry of its analogs.
Molecular Structure and Physicochemical Properties
The core structure of 2-(2-Methyl-6-nitrophenyl)acetaldehyde consists of a benzene ring substituted with a methyl group at the 2-position, a nitro group at the 6-position, and an acetaldehyde group at the 1-position. This arrangement suggests a complex interplay of electronic and steric effects that will govern its chemical behavior.
Comparative Physicochemical Properties
The following table summarizes the known physicochemical properties of the analog compounds, 2-(2-Nitrophenyl)acetaldehyde and 2-Methyl-6-nitrobenzaldehyde, to provide an estimated profile for the target molecule.
| Property | 2-(2-Methyl-6-nitrophenyl)acetaldehyde (Inferred) | 2-(2-Nitrophenyl)acetaldehyde[1][2] | 2-Methyl-6-nitrobenzaldehyde[3] |
| Molecular Formula | C₉H₉NO₃ | C₈H₇NO₃ | C₈H₇NO₃ |
| Molecular Weight | 179.17 g/mol | 165.15 g/mol | 165.15 g/mol |
| CAS Number | Not Available | 1969-73-9 | 107096-52-6 |
| Physical Form | Expected to be a solid or low-melting solid | Solid or low-melting solid or liquid[1] | Solid |
| Melting Point | Not Available | Not Available | Not Available |
| Boiling Point | Not Available | Not Available | Not Available |
| Solubility | Expected to be soluble in common organic solvents | Not Available | Not Available |
Synthesis and Reactivity
The synthesis of 2-(2-Methyl-6-nitrophenyl)acetaldehyde is not explicitly documented. However, plausible synthetic routes can be proposed based on established methodologies for its structural analogs.
Proposed Synthetic Pathways
A probable synthetic approach would involve the homologation of a corresponding benzaldehyde derivative. One such pathway could be a two-step process starting from 2-methyl-6-nitrobenzaldehyde, as illustrated below.
Caption: Proposed Wittig-based synthesis of the target compound.
This approach leverages the well-established Wittig reaction to introduce the additional carbon atom, followed by hydrolysis to unmask the aldehyde functionality.
Another potential route could be adapted from the synthesis of 2-(2-nitrophenyl)acetaldehyde, which involves the condensation of 2-nitrobenzaldehyde and acetaldehyde[2]. A similar condensation of 2-methyl-6-nitrobenzaldehyde with a suitable one-carbon synthon could also yield the desired product.
Chemical Reactivity
The reactivity of 2-(2-Methyl-6-nitrophenyl)acetaldehyde is dictated by its three key functional groups:
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Aldehyde Group: The aldehyde is expected to be highly reactive towards nucleophiles due to the electron-withdrawing effect of the adjacent nitro group[4]. It will likely undergo typical aldehyde reactions such as:
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Nucleophilic Addition: Reactions with Grignard reagents, organolithium compounds, and cyanides.
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Condensation Reactions: Aldol and Knoevenagel condensations are anticipated to be favorable[5].
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Reductive Amination: Formation of amines via reaction with an amine and a reducing agent.
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Oxidation: Can be oxidized to the corresponding carboxylic acid.
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Reduction: Can be reduced to the corresponding alcohol.
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Nitro Group: The nitro group can be readily reduced to an amino group, which opens up a plethora of possibilities for intramolecular cyclization reactions to form nitrogen-containing heterocycles[6].
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Methyl Group: The methyl group, being ortho to the nitro group, may exhibit enhanced acidity of its protons, making it susceptible to deprotonation and subsequent reactions[7].
The steric hindrance from the ortho-methyl and nitro groups is expected to play a significant role in modulating the reactivity of the aldehyde group, potentially favoring reactions with smaller nucleophiles[4].
Spectroscopic Characterization (Inferred)
While experimental spectroscopic data for 2-(2-Methyl-6-nitrophenyl)acetaldehyde is not available, we can predict its characteristic spectral features based on the data of its analogs.
Expected Spectroscopic Data
| Technique | Expected Features for 2-(2-Methyl-6-nitrophenyl)acetaldehyde |
| ¹H NMR | - Aldehydic proton (CHO) singlet around δ 9.5-10.5 ppm. - Aromatic protons in the region of δ 7.0-8.5 ppm, with splitting patterns dictated by the substitution. - Methylene protons (CH₂) doublet coupled to the aldehydic proton. - Methyl protons (CH₃) singlet around δ 2.5-3.0 ppm. |
| ¹³C NMR | - Carbonyl carbon (C=O) signal in the range of δ 190-200 ppm. - Aromatic carbons between δ 120-150 ppm. - Methylene carbon (CH₂) signal. - Methyl carbon (CH₃) signal around δ 15-25 ppm. |
| IR Spectroscopy | - Strong C=O stretching vibration for the aldehyde around 1700-1720 cm⁻¹. - Asymmetric and symmetric N-O stretching vibrations for the nitro group around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively. - C-H stretching vibrations for the aromatic ring and aliphatic groups. |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of 179.17. - Characteristic fragmentation patterns involving the loss of the aldehyde group, nitro group, and other fragments. |
Safety and Handling
Specific safety and handling information for 2-(2-Methyl-6-nitrophenyl)acetaldehyde is not available. Therefore, it is imperative to handle this compound with the utmost care, assuming it to be hazardous based on the data for its analogs.
Hazard Summary of Analogs
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2-(2-Nitrophenyl)acetaldehyde:
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GHS Pictogram: GHS07 (Exclamation Mark)[1]
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Signal Word: Warning[1]
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Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled)[8].
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection)[1].
-
-
2-Methyl-6-nitrobenzaldehyde:
-
GHS Classification: Acute toxicity, Oral (Category 4); Skin irritation (Category 2); Eye irritation (Category 2A); Specific target organ toxicity - single exposure (Category 3)[9].
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[3].
-
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles.
-
Skin Protection: Wear compatible chemical-resistant gloves and a lab coat.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials. For 2-(2-Nitrophenyl)acetaldehyde, storage in an inert atmosphere in a freezer at -20°C is recommended[1].
Applications in Research and Development
Given its structural features, 2-(2-Methyl-6-nitrophenyl)acetaldehyde is a promising building block for the synthesis of a variety of complex organic molecules.
Caption: Potential research and development applications.
The ability to perform a reductive cyclization of the nitro group provides a direct entry into N-heterocyclic scaffolds, which are prevalent in many biologically active compounds[6]. The aldehyde functionality allows for the introduction of diverse side chains and further functionalization.
Conclusion
While direct experimental data for 2-(2-Methyl-6-nitrophenyl)acetaldehyde is scarce, a detailed analysis of its structural analogs provides a solid foundation for understanding its likely chemical properties and reactivity. Its unique combination of functional groups makes it a molecule of considerable interest for synthetic chemists, offering multiple avenues for the construction of complex and potentially bioactive molecules. As with any uncharacterized compound, it should be handled with appropriate caution, following strict safety protocols. Further research into the synthesis and characterization of this compound would be a valuable contribution to the field of organic chemistry.
References
-
(2-nitrophenyl)acetaldehyde - C8H7NO3, density, melting point, boiling point, structural formula, synthesis. (2025, May 20). Chemister. Retrieved April 7, 2026, from [Link]
-
2-Methyl-6-nitrobenzaldehyde | C8H7NO3 | CID 14098278. (n.d.). PubChem. Retrieved April 7, 2026, from [Link]
- Hori, K., Miyamoto, S., Yukawa, Y., Muto, M., Chiba, T., & Matsuda, T. (2012). Stability of acetaldehyde-derived DNA adduct in vitro.
- Continuous preparation method of 2-methyl-6-nitrobenzaldehyde oxime. (n.d.). Google Patents.
-
Acetaldehyde. (n.d.). Wikipedia. Retrieved April 7, 2026, from [Link]
-
2-methyl-6-nitrobenzaldehyde (C8H7NO3). (n.d.). PubChemLite. Retrieved April 7, 2026, from [Link]
- Li, J. T., Li, W. Z., & Li, T. S. (2003). Environmentally Friendly and Efficient Process for the Preparation of β-Hydroxyl Ketones. Chinese Journal of Chemistry, 21(11), 1445-1448.
-
SAFETY DATA SHEET: 3-Nitrobenzaldehyde. (2004, May 17). Thermo Fisher Scientific. Retrieved April 7, 2026, from [Link]
- Tuma, D. J., & Donohue, T. M. (1995). Reaction of acetaldehyde with proteins: formation of stable fluorescent adducts. Methods in enzymology, 252, 223-233.
- Al-Jubouri, H. R. (2012). Eclipsed Acetaldehyde as a Precursor for Producing Vinyl Alcohol.
- Asboth, B., & Polgar, L. (1968). Catalysis by aromatic aldehydes and carbon dioxide of the hydrolysis of the p-nitrophenyl esters of L-leucine, glycine, and L-β-phenylalanine. Australian Journal of Chemistry, 21(1), 155-169.
- Ullmann's Encyclopedia of Industrial Chemistry. (n.d.). Wiley-VCH.
- Blanc, A., & Bochet, C. G. (2002). Bis(o-nitrophenyl)ethanediol: A Practical Photolabile Protecting Group for Ketones and Aldehydes. The Journal of Organic Chemistry, 67(26), 9477-9480.
-
o-NITROBENZALDEHYDE. (n.d.). Organic Syntheses. Retrieved April 7, 2026, from [Link]
-
Acetaldehyde - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved April 7, 2026, from [Link]
-
Acetaldehyde. (n.d.). NIST WebBook. Retrieved April 7, 2026, from [Link]
Sources
- 1. 2-(2-Nitrophenyl)acetaldehyde | 1969-73-9 [sigmaaldrich.com]
- 2. Buy 2-(2-Nitrophenyl)acetaldehyde | 1969-73-9 [smolecule.com]
- 3. 2-Methyl-6-nitrobenzaldehyde | C8H7NO3 | CID 14098278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 1969-73-9|2-(2-Nitrophenyl)acetaldehyde|BLD Pharm [bldpharm.com]
- 9. gustavus.edu [gustavus.edu]
